Vitamin A palmitate Vitamin A palmitate All-trans-retinyl palmitate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of palmitic (hexadecanoic acid) with the hydroxy group of all-trans-retinol. It is used in cosmetic products to treat various skin disorders such as acne, skin aging, wrinkles, dark spots, and also protect against psoriasis. It has a role as an Escherichia coli metabolite, a human xenobiotic metabolite and an antioxidant. It is a retinyl palmitate and an all-trans-retinyl ester. It is functionally related to an all-trans-retinol.
Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04)
See also: Retinol (has active moiety) ... View More ...
Brand Name: Vulcanchem
CAS No.: 79-81-2
VCID: VC20762611
InChI: InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+
SMILES: CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Molecular Formula: C36H60O2
Molecular Weight: 524.9 g/mol

Vitamin A palmitate

CAS No.: 79-81-2

Cat. No.: VC20762611

Molecular Formula: C36H60O2

Molecular Weight: 524.9 g/mol

* For research use only. Not for human or veterinary use.

Vitamin A palmitate - 79-81-2

CAS No. 79-81-2
Molecular Formula C36H60O2
Molecular Weight 524.9 g/mol
IUPAC Name [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate
Standard InChI InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+
Standard InChI Key VYGQUTWHTHXGQB-FFHKNEKCSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
SMILES CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Melting Point 28.5 °C

Chemical Properties and Structural Characteristics

Molecular Composition and Synonyms

Vitamin A palmitate is chemically defined as retinyl palmitate, with the molecular formula C₃₆H₆₀O₂ and a molecular weight of 524.86 g/mol . It exists as an ester of retinol (vitamin A) and palmitic acid, a saturated fatty acid. Common synonyms include retinyl palmitate, retinol palmitate, and vitamin A palmitate oil .

PropertyValue/Description
CAS Number79-81-2
Molecular FormulaC₃₆H₆₀O₂
Molecular Weight524.86 g/mol
BioavailabilityHigh (retinoid form, no conversion required)
StabilitySuperior to retinol; resistant to oxidation and degradation

Physical and Chemical Behavior

Vitamin A palmitate is a non-flammable, non-explosive compound with lipophilic properties, making it soluble in organic solvents like hexane and isopropyl ether . Its stability under light and heat conditions distinguishes it from retinol, which degrades rapidly when exposed to UV radiation .

Health Benefits and Biological Roles

Essential Nutritional Functions

As a preformed vitamin A, palmitate directly contributes to:

  • Vision Support: Critical for retinal cell function and light perception .

  • Immune Regulation: Enhances mucosal barrier integrity and immune cell function .

  • Skin Health: Promotes keratinocyte differentiation and collagen synthesis .

Wound Healing and Tissue Repair

A randomized, double-blind trial demonstrated that 10,000 IU/day retinol palmitate significantly reduced rectal symptoms in patients with radiation proctopathy, likely through enhanced wound-healing mechanisms .

Study DesignInterventionOutcomeCitation
RCT (n=19)10,000 IU/day for 90 daysImproved Radiation Proctopathy System scores

Anti-Photoaging Effects

Retinyl palmitate mitigates UVB-induced skin damage by:

  • Inhibiting Collagen Degradation: Reduces matrix metalloproteinase (MMP) activity .

  • Modulating Inflammatory Responses: Downregulates IL-6 and TNF-α expression .

  • Enhancing Cellular Migration: Promotes wound closure and tissue regeneration .

Risk FactorMechanismClinical Implications
Chronic SupplementationHepatic accumulationLiver disease, bone pain, depression
UV ExposureEnhanced photocarcinogenesisIncreased skin cancer risk

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

A direct HPLC method using fluorescence detection enables rapid quantification of retinyl palmitate in fortified oils :

ParameterSpecificationPerformance
Limit of Quantification1.0 mg/kgLinear range: 1.0–100 mg/kg (R² = 0.9989)
Precision (RSD)1.1–3.1%Robustness confirmed across oil types
Recovery Rate86–103%Comparable to saponification methods

Comparative Analysis of Vitamin A Forms

FormSourceBioavailabilityCommon Use
Retinyl PalmitateSupplements, Fortified FoodsHighDietary supplementation
β-CarotenePlant-based FoodsLow (requires conversion)Antioxidant-rich diets
RetinolAnimal TissuesHighTopical dermatological treatments

Industrial and Cosmetic Applications

Food Fortification

Retinyl palmitate is added to oils and dairy products to combat vitamin A deficiency, particularly in developing regions . Its stability under storage conditions makes it ideal for fortified foods.

Dermatological Formulations

In skincare, it functions as:

  • Antioxidant: Neutralizes free radicals from pollution .

  • Skin Barrier Reinforcer: Enhances lipid lamellar structure .

  • Anti-Aging Agent: Stimulates collagen synthesis and reduces wrinkles .

Research Gaps and Future Directions

Emerging Therapeutic Uses

  • Cancer Prevention: Retinoids exhibit chemopreventive properties but require careful dosing to avoid toxicity .

  • Inflammatory Disorders: Potential modulation of cytokine profiles in autoimmune diseases .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator